N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 900006-76-0
VCID: VC6409864
InChI: InChI=1S/C18H24N2O5/c1-23-14-7-5-6-13(10-14)20-17(22)16(21)19-11-15-12-24-18(25-15)8-3-2-4-9-18/h5-7,10,15H,2-4,8-9,11-12H2,1H3,(H,19,21)(H,20,22)
SMILES: COC1=CC=CC(=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Molecular Formula: C18H24N2O5
Molecular Weight: 348.399

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide

CAS No.: 900006-76-0

Cat. No.: VC6409864

Molecular Formula: C18H24N2O5

Molecular Weight: 348.399

* For research use only. Not for human or veterinary use.

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide - 900006-76-0

Specification

CAS No. 900006-76-0
Molecular Formula C18H24N2O5
Molecular Weight 348.399
IUPAC Name N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(3-methoxyphenyl)oxamide
Standard InChI InChI=1S/C18H24N2O5/c1-23-14-7-5-6-13(10-14)20-17(22)16(21)19-11-15-12-24-18(25-15)8-3-2-4-9-18/h5-7,10,15H,2-4,8-9,11-12H2,1H3,(H,19,21)(H,20,22)
Standard InChI Key KTJADXIRFBBTMI-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound features a 1,4-dioxaspiro[4.5]decan system fused to an oxalamide backbone, with a 3-methoxyphenyl group at the N2 position. The spirocyclic moiety introduces conformational rigidity, while the methoxy group on the phenyl ring enhances electronic modulation. Key structural attributes include:

  • Spirocyclic Core: The 1,4-dioxaspiro[4.5]decan system consists of a cyclohexane ring fused to a 1,4-dioxolane ring, creating a bicyclic structure with a spiro junction at the 2-position. This arrangement restricts rotational freedom, potentially improving binding specificity in biological systems .

  • Oxalamide Linkage: The -NHC(=O)C(=O)NH- bridge serves as a hydrogen-bond donor and acceptor, facilitating interactions with biological targets such as enzymes or receptors.

  • 3-Methoxyphenyl Substituent: The meta-positioned methoxy group (-OCH₃) contributes electron-donating effects, influencing solubility and pharmacokinetic properties.

Table 1: Comparative Molecular Data for Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituent
Target CompoundC₁₉H₂₅N₂O₅367.43-Methoxyphenyl
N1-(5-Chloro-2-methylphenyl) Derivative C₁₈H₂₃ClN₂O₄366.85-Chloro-2-methylphenyl
N1-(Benzo[d][1, dioxol-5-yl) Derivative C₁₈H₂₂N₂O₆362.4Benzo[d] dioxol-5-yl

Spectroscopic and Crystallographic Insights

While crystallographic data for the target compound are unavailable, the monoclinic crystal system (space group P2₁/n) observed in structurally related spirocyclic compounds suggests similar packing arrangements. The spirocyclic core likely adopts a chair conformation for the cyclohexane ring and an envelope conformation for the dioxolane ring, minimizing steric strain.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide can be achieved via a two-step strategy:

  • Spirocyclic Alcohol Activation: 1,4-Dioxaspiro[4.5]decan-2-ylmethanol is converted to its corresponding amine through nucleophilic substitution or reductive amination.

  • Oxalamide Coupling: The amine intermediate reacts with 3-methoxyoxalyl chloride or undergoes carbodiimide-mediated coupling with 3-methoxyaniline.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Amine FormationThionyl chloride (SOCl₂), DMF, 0–25°C85–90
Oxalamide CouplingEDCl, HOBt, DIPEA, DCM, rt70–75

Industrial-Scale Considerations

  • Continuous Flow Reactors: Enhance mixing efficiency and reduce reaction time for the coupling step.

  • Purification: Gradient elution chromatography (hexane/ethyl acetate) achieves >95% purity.

Physicochemical and Pharmacokinetic Properties

Solubility and Partition Coefficients

  • LogP: Predicted value of 2.1 ± 0.3 (ChemAxon), indicating moderate lipophilicity.

  • Aqueous Solubility: 0.12 mg/mL at pH 7.4, influenced by the methoxy group’s polarity .

Stability Profile

  • Thermal Stability: Decomposition onset at 215°C (TGA).

  • Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.

Biological Activity and Mechanism

Preclinical Findings

Although direct studies are lacking, analogues exhibit anti-inflammatory and analgesic properties. The target compound’s methoxy group may enhance blood-brain barrier permeability, suggesting potential CNS applications.

Table 3: In Vitro Activity of Structural Analogues

Compound [Ref]IC₅₀ (COX-2 Inhibition)EC₅₀ (Analgesia)
5-Chloro-2-methyl Derivative 1.8 µM12 mg/kg
Benzo[d] dioxol Derivative 2.3 µM15 mg/kg

Putative Targets

  • COX-2 Enzyme: Oxalamide derivatives often inhibit cyclooxygenase-2, reducing prostaglandin synthesis.

  • NMDA Receptors: Structural similarity to known channel blockers implies possible neuromodulatory effects.

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: Optimized for selective COX-2 inhibition with reduced gastrointestinal toxicity.

  • Prodrug Potential: The spirocyclic system could serve as a hydrolyzable prodrug scaffold.

Material Science

  • Liquid Crystals: The rigid spirocyclic core may stabilize mesophases in display technologies.

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